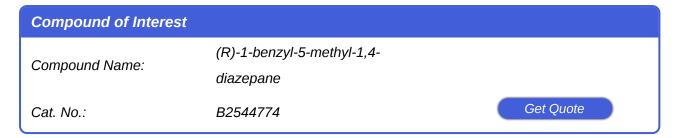


Enantioselective Synthesis of a Key SuvorexantIntermediate: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantiose-lective synthesis of the chiral diazepane intermediate, a crucial component in the production of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia. The following sections summarize various synthetic strategies, present key quantitative data, and offer step-by-step protocols for the described methods.

Introduction

Suvorexant possesses a stereogenic center within its 1,4-diazepane ring, making enantioselective synthesis critical for its therapeutic efficacy. Several strategies have been developed to obtain the desired (R)-enantiomer of the key diazepane intermediate. These approaches include asymmetric catalysis, the use of chiral starting materials, and biocatalysis, each offering distinct advantages in terms of efficiency, cost, and environmental impact. This document outlines three prominent methods: a Ruthenium-catalyzed asymmetric reductive amination, a synthesis route starting from a chiral pool, and a biocatalytic transamination approach.

Data Presentation

The following tables summarize the quantitative data for different enantioselective synthetic routes to the key chiral diazepane intermediate of Suvorexant.



Table 1: Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination[1][2][3][4]

Catalyst	Substrate	Product Yield	Enantiomeric Excess (ee)	Key Features
Novel Ru-based transfer hydrogenation catalyst	Dialkyl ketone with an aliphatic amine	97%	94.5%	First example of intramolecular asymmetric reductive amination of a dialkyl ketone with an aliphatic amine.[2][3][4]

Table 2: Synthesis from Chiral Pool Starting Material[1]

Starting Material	Key Intermediate	Overall Yield	Enantiomeric Excess (ee)	Key Features
R-3-aminobutyric acid	Chiral diazepane (6)	31% (8 steps)	>99%	Avoids biological enzymes, classical resolution, and chiral HPLC separation.[1]

Table 3: Biocatalytic Tandem Enantioselective Transamination[2][5][6]

Enzyme	Key Reaction	Product	Enantiomeric Excess (ee)	Key Features
(R)-selective transaminases	Tandem enantioselective transamination/s even-membered ring annulation	(R)-5-chloro-2- (5-methyl-1,4- diazepan-1- yl)benzo[d]oxazo le	High	Utilizes biocatalysis to achieve high enantioselectivity .[2]



Experimental Protocols Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination

This protocol is based on the development of a novel Ru-based transfer hydrogenation catalyst for the synthesis of the chiral diazepane ring of Suvorexant.[4]

Materials:

- Dialkyl ketone precursor
- Aliphatic amine precursor
- Ru-based transfer hydrogenation catalyst
- Solvent (e.g., as specified in the literature)
- Formic acid/triethylamine (as a hydrogen source)

Procedure:

- To a solution of the dialkyl ketone and aliphatic amine precursors in the chosen solvent, add the Ru-based transfer hydrogenation catalyst.
- Add the formic acid/triethylamine mixture as the hydrogen source.
- Stir the reaction mixture at the specified temperature for the required duration.
- Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
- Upon completion, quench the reaction and perform a standard aqueous work-up.
- Purify the crude product by column chromatography to obtain the desired chiral diazepane intermediate.
- Determine the enantiomeric excess using chiral HPLC analysis.



Synthesis from (R)-3-Aminobutyric Acid

This protocol describes a facile synthesis of the chiral diazepane intermediate starting from commercially available (R)-3-aminobutyric acid.[1]

Step 1: Synthesis of Compound 3

- To a solution of methyl 2-(benzylamino)acetate (10) (0.28 mol), (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (2) (0.25 mol), 1-hydroxy-1H-benzotriazole (0.31 mol), and dry triethylamine (0.38 mol) in DMF (320 mL), add EDC hydrochloride (0.30 mol).
- Stir the reaction for 5 hours at room temperature.
- Partition the reaction mixture between EtOAc and 10% aqueous citric acid.
- Separate the layers and wash the organic layer with 5% aqueous Na2CO3 and then with brine.
- Dry the organic layer over MgSO4 and concentrate by rotary evaporation to yield compound 3 (91% yield).

Step 2: Synthesis of Lactam Ring 4

- Deprotect compound 3 using gaseous HCl in ethyl acetate (EtOAc).
- Perform an intramolecular cyclization with sodium methoxide (CH3ONa) to create the lactam ring 4 (94% yield).

Step 3: Synthesis of Chiral Diazepane 6

- Reduce the lactam (4) with lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at ambient temperature.
- After work-up, the chiral diazepane (6) is obtained in good yield (88%) and high enantiopurity (>99% ee).

Biocatalytic Tandem Enantioselective Transamination



This method employs an (R)-selective transaminase for the key enantioselective step.[2][5]

Materials:

- Amino-ketone precursor
- (R)-selective transaminase enzyme
- Co-factor (e.g., pyridoxal 5'-phosphate)
- Amine donor (e.g., isopropylamine)
- Buffer solution (e.g., potassium phosphate buffer)

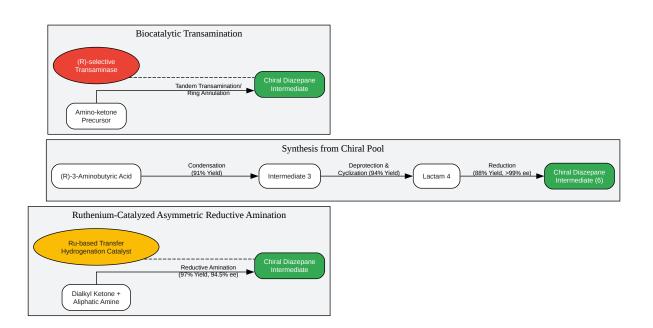
Procedure:

- In a temperature-controlled reactor, dissolve the amino-ketone precursor in the buffer solution.
- Add the (R)-selective transaminase, pyridoxal 5'-phosphate, and the amine donor.
- Stir the mixture at a controlled pH and temperature for the specified reaction time.
- Monitor the conversion and enantiomeric excess by HPLC.
- Once the reaction reaches the desired conversion, stop the reaction by adding a quenching agent or by pH shift.
- Extract the product with an organic solvent.
- Purify the product by appropriate methods (e.g., crystallization or chromatography).

Visualizations

The following diagrams illustrate the synthetic pathways and workflows described.



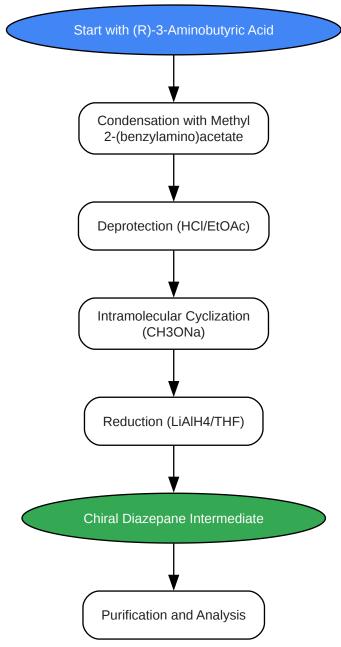


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Caption: Synthetic routes to the chiral suvorexant intermediate.



Workflow for Synthesis from (R)-3-Aminobutyric Acid



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